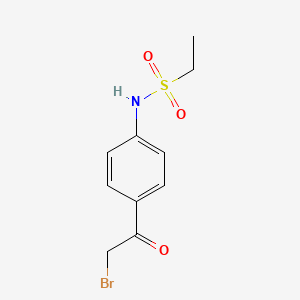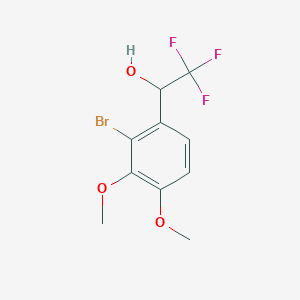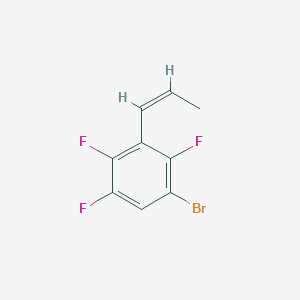![molecular formula C18H19BO6 B13131140 (3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C12H15BO6. It is a boronic acid derivative, characterized by the presence of two ethoxycarbonyl groups attached to a biphenyl structure. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 3,5-bis(ethoxycarbonyl)biphenyl, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Lithiation: The brominated intermediate is then subjected to lithiation using n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF).
Borylation: The lithiated intermediate is reacted with a boron source, such as trimethyl borate or boron trifluoride etherate, to form the boronic acid derivative.
Industrial Production Methods
Industrial production of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The ethoxycarbonyl groups can undergo esterification reactions with alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Solvents: Tetrahydrofuran (THF), methanol, and dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Esters: Formed through esterification of the ethoxycarbonyl groups.
科学的研究の応用
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Research: Investigated for its potential as a molecular probe in biological systems.
作用機序
The mechanism of action of (3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Similar Compounds
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups.
(3,5-Dimethylphenyl)boronic acid: Lacks the ethoxycarbonyl groups, resulting in different reactivity and applications.
Uniqueness
(3’,5’-Bis(ethoxycarbonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both ethoxycarbonyl groups and the biphenyl structure, which confer specific reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it provides high yields and selectivity.
特性
分子式 |
C18H19BO6 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
[4-[3,5-bis(ethoxycarbonyl)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C18H19BO6/c1-3-24-17(20)14-9-13(10-15(11-14)18(21)25-4-2)12-5-7-16(8-6-12)19(22)23/h5-11,22-23H,3-4H2,1-2H3 |
InChIキー |
BOGBDORPFVDXSW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)OCC)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


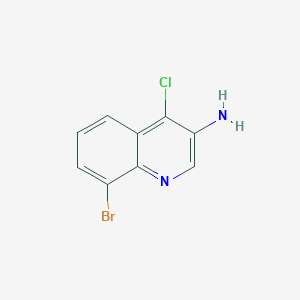
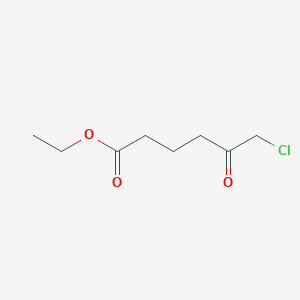
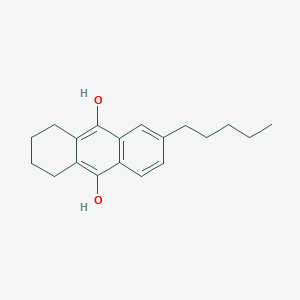

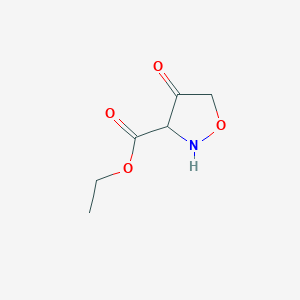
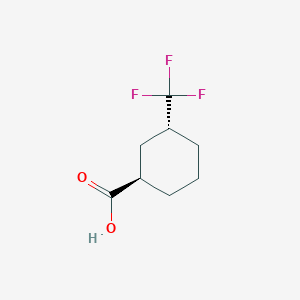
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
